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Compound of Interest

Compound Name: 1-Phenyl-2-propanol

Cat. No.: B081561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-phenyl-2-
propanol, a key chemical intermediate. The document details the expected data from Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS). Experimental protocols for acquiring this data are also provided, offering a

comprehensive resource for the identification, characterization, and quality control of this

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-phenyl-2-propanol.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (alcohol)

~3085, 3062, 3027 C-H stretch (aromatic)

~2965, 2925, 2870 C-H stretch (aliphatic)

~1604, 1495, 1453 C=C stretch (aromatic ring)

~1090 C-O stretch (secondary alcohol)

~745, 700
C-H bend (out-of-plane, monosubstituted

benzene)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~7.15 - 7.35 Multiplet 5H
Aromatic protons

(C₆H₅)
-

~4.1 Multiplet 1H CH-OH -

~2.8
Doublet of

Doublets
1H

CHH-Ph

(diastereotopic)
~13.5, ~5.0

~2.6
Doublet of

Doublets
1H

CHH-Ph

(diastereotopic)
~13.5, ~8.0

~2.0 Singlet (broad) 1H OH -

~1.2 Doublet 3H CH₃ ~6.0

¹³C NMR (Carbon-13 NMR)[1]
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Chemical Shift (δ) ppm Assignment

~138.5 C (quaternary, aromatic)

~129.3 CH (aromatic)

~128.4 CH (aromatic)

~126.2 CH (aromatic)

~70.5 CH-OH

~45.5 CH₂

~23.0 CH₃

Mass Spectrometry (MS)[2][3]
m/z Relative Intensity (%) Proposed Fragment

136 Low [M]⁺ (Molecular Ion)

92 100 [C₇H₈]⁺ (Tropylium ion)

91 ~50 [C₇H₇]⁺ (Benzyl cation)

45 ~30 [C₂H₅O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization.

Infrared (IR) Spectroscopy
Methodology:

Sample Preparation: As 1-phenyl-2-propanol is a liquid at room temperature, the neat liquid

can be analyzed directly.[2] A drop of the sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty sample holder is recorded. The

sample is then placed in the instrument, and the spectrum is acquired. Data is typically

collected over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as

transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:

Sample Preparation: Approximately 5-25 mg of 1-phenyl-2-propanol is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[4] Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: A standard one-dimensional proton spectrum is acquired. Typical

parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a

relaxation delay of 1-2 seconds.

Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier

transformation, phase correction, and baseline correction. The signals are integrated, and

the chemical shifts are referenced to the internal standard.

¹³C NMR Spectroscopy:

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated

solvent) is generally required for ¹³C NMR compared to ¹H NMR.[4]

Instrumentation: A high-field NMR spectrometer is used.

Data Acquisition: A proton-decoupled carbon spectrum is acquired. This involves broadband

irradiation of the proton frequencies to remove C-H coupling, resulting in singlets for each

unique carbon atom.

Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation,

phase correction, and baseline correction. The chemical shifts are referenced to the

deuterated solvent peak or TMS.
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Mass Spectrometry (MS)
Methodology:

Sample Introduction and Ionization: A small amount of the liquid sample is introduced into

the mass spectrometer, where it is vaporized. The vaporized molecules are then ionized,

typically using an electron impact (EI) source, which bombards the molecules with high-

energy electrons to form a molecular ion and various fragment ions.[5][6]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Detection: An ion detector measures the abundance of each ion at a specific m/z value. The

resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-phenyl-2-propanol.
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General Workflow for Spectroscopic Analysis of 1-Phenyl-2-Propanol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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